N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Heterocyclic building blocks Medicinal chemistry Quality control

N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine (CAS 98488-77-8) is an N2,6-substituted 1,3,5-triazine-2,4-diamine derivative with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol. The compound consists of a 1,3,5-triazine-2,4-diamine core scaffold with a 2-furylmethyl substituent at the N2 position.

Molecular Formula C8H9N5O
Molecular Weight 191.194
CAS No. 98488-77-8
Cat. No. B2957172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-1,3,5-triazine-2,4-diamine
CAS98488-77-8
Molecular FormulaC8H9N5O
Molecular Weight191.194
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC=NC(=N2)N
InChIInChI=1S/C8H9N5O/c9-7-11-5-12-8(13-7)10-4-6-2-1-3-14-6/h1-3,5H,4H2,(H3,9,10,11,12,13)
InChIKeyWWAKIQZEDXQUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine (CAS 98488-77-8): Technical Specifications and Core Properties


N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine (CAS 98488-77-8) is an N2,6-substituted 1,3,5-triazine-2,4-diamine derivative with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . The compound consists of a 1,3,5-triazine-2,4-diamine core scaffold with a 2-furylmethyl substituent at the N2 position [1]. This triazine-2,4-diamine scaffold class has been explored for diverse biological applications, including cancer-related enzyme inhibition, anti-inflammatory activity, and CNS targeting [2].

N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine Procurement: Why In-Class Analogs Cannot Be Assumed Interchangeable


The 1,3,5-triazine-2,4-diamine scaffold encompasses a wide range of N2,6-substituted derivatives with divergent pharmacological profiles spanning antiparasitic, antiulcer, anti-inflammatory, cardiotonic, anticancer, and CNS applications [1]. N-substituent variation—even subtle modifications at the N2 or N6 position—can fundamentally alter target engagement, selectivity, and potency [2]. Consequently, substituting N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine with a generic triazine-2,4-diamine derivative without verifying specific comparator data introduces unacceptable scientific and procurement risk, particularly in assay development, SAR studies, or hit validation campaigns.

N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine (CAS 98488-77-8) Quantitative Differentiation Evidence


Verified Commercial Purity: 97% Specification Differentiates N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine from 95% Grade Alternatives

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine is commercially available with a minimum purity specification of 97% from multiple verified suppliers , representing a quantifiable 2% absolute purity advantage over the 95% grade offered by alternative vendors . For procurement decisions requiring higher assay reliability in sensitive biochemical or cell-based experiments, this purity differential directly translates to reduced interference from unidentified impurities.

Heterocyclic building blocks Medicinal chemistry Quality control

N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine Displays Moderate 5-HT2B Receptor Affinity with pKi = 6.29

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine exhibits binding affinity at the human 5-HT2B serotonin receptor with a pKi value of 6.29 (Ki ≈ 512 nM), as recorded in the ChEMBL database [1]. This represents moderate affinity for the 5-HT2B target. Note: Direct comparator data against other N2-substituted triazine-2,4-diamine analogs at the 5-HT2B receptor is not available in the accessed literature; however, this pKi value establishes a quantitative baseline for evaluating this compound as a potential 5-HT2B ligand scaffold.

5-HT2B receptor GPCR Serotonin receptor

Computed Physicochemical Properties of N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine Support Drug-Like Characteristics

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine exhibits computed physicochemical parameters consistent with oral drug-likeness: LogP = 0.64, topological polar surface area (TPSA) = 89.86 Ų, and Lipinski's Rule of Five compliance (no violations) [1]. These parameters position the compound favorably for permeability and bioavailability considerations in early-stage drug discovery. In comparison, the 6-chloro substituted analog (6-chloro-N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine) carries higher LogP and increased molecular weight due to halogenation, which may alter pharmacokinetic profiles .

Physicochemical properties Lipinski's rule of five Drug-likeness

Recommended Application Scenarios for N-(2-Furylmethyl)-1,3,5-triazine-2,4-diamine (CAS 98488-77-8)


Medicinal Chemistry: Hit Identification and SAR Exploration Around the 1,3,5-Triazine-2,4-diamine Scaffold

Use N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine as a core scaffold for structure-activity relationship (SAR) studies targeting kinases, GPCRs (including 5-HT2B), or other enzymes relevant to cancer, inflammation, or CNS disorders [1]. The 97% purity grade ensures reproducible synthetic yields and minimizes impurity-driven artifacts during hit validation.

Biochemical Assay Development: 5-HT2B Receptor Binding Reference Standard

Employ the compound as a reference ligand or positive control in 5-HT2B receptor binding assays given its documented pKi of 6.29 [2]. The moderate affinity makes it suitable for establishing baseline binding parameters and validating assay reproducibility without saturating receptor occupancy at screening concentrations.

Chemical Biology Tool Compound: Probe Development for Serotonergic Pathways

Utilize N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine as a starting point for developing chemical probes to interrogate 5-HT2B receptor function [2]. The furylmethyl substituent provides a synthetic handle for further derivatization, while the favorable computed LogP (0.64) and TPSA (89.86 Ų) support permeability in cellular assays [3].

Heterocyclic Building Block: Synthesis of Diversified 1,3,5-Triazine Libraries

Incorporate N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine as a key intermediate for constructing combinatorial libraries of 2,6-disubstituted triazines via further N-functionalization [1]. The 97% purity grade from suppliers such as Leyan and MolCore ensures higher fidelity in subsequent synthetic steps compared to 95% grade alternatives.

Technical Documentation Hub

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